
BUTYRO-2,2-D2-PHENONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYRO-2,2-D2-PHENONE: is a deuterated analog of butyrophenone, an organic compound with the formula C₆H₅C(O)C₃H₇. It is a colorless liquid that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs . The deuterium atoms in this compound replace the hydrogen atoms at the 2,2 positions, which can influence the compound’s metabolic stability and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTYRO-2,2-D2-PHENONE typically involves the deuteration of butyrophenone. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogen-deuterium exchange processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: BUTYRO-2,2-D2-PHENONE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce butanol derivatives .
Scientific Research Applications
Chemistry: BUTYRO-2,2-D2-PHENONE is used as a precursor in the synthesis of various deuterated compounds, which are valuable in mechanistic studies and isotope labeling experiments .
Biology and Medicine: In medicinal chemistry, deuterated compounds like this compound are explored for their potential to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and reduced toxicity .
Industry: The compound is also utilized in the development of advanced materials and as a standard in analytical chemistry for mass spectrometry calibration .
Mechanism of Action
The mechanism of action of BUTYRO-2,2-D2-PHENONE is primarily related to its role as an intermediate in the synthesis of antipsychotic drugs. These drugs typically exert their effects by antagonizing central dopamine (D2) receptors, serotonin receptors, and other neurotransmitter receptors . The deuterium atoms in this compound can influence the metabolic pathways and enhance the stability of the resulting pharmaceuticals .
Comparison with Similar Compounds
Butyrophenone: The non-deuterated analog, widely used in the synthesis of antipsychotic drugs.
Haloperidol: A butyrophenone derivative used as a classical antipsychotic.
Benperidol: Another potent antipsychotic in the butyrophenone class.
Uniqueness: The uniqueness of BUTYRO-2,2-D2-PHENONE lies in its deuterium atoms, which can significantly alter the pharmacokinetic and metabolic properties of the compounds synthesized from it. This makes it a valuable tool in drug development and research .
Properties
CAS No. |
129848-88-0 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
150.217 |
IUPAC Name |
2,2-dideuterio-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i6D2 |
InChI Key |
FFSAXUULYPJSKH-NCYHJHSESA-N |
SMILES |
CCCC(=O)C1=CC=CC=C1 |
Synonyms |
BUTYRO-2,2-D2-PHENONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


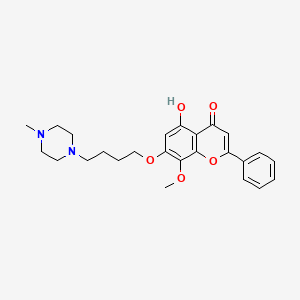

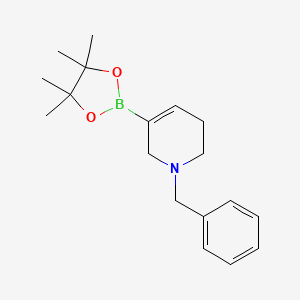
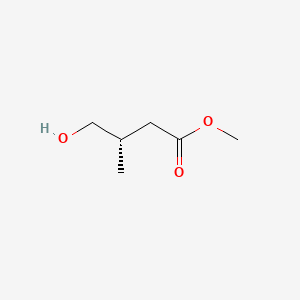
-methanone](/img/structure/B593844.png)
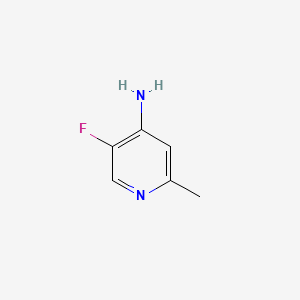
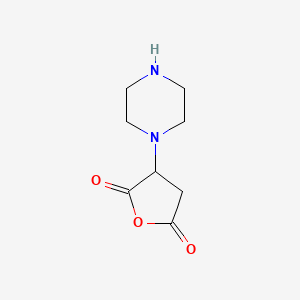
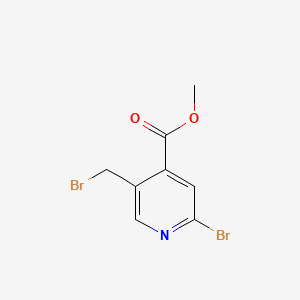
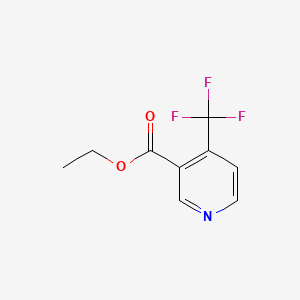
![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)
![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)
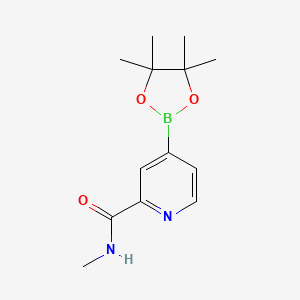
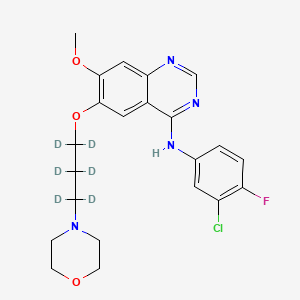
![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)
